Heparexine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

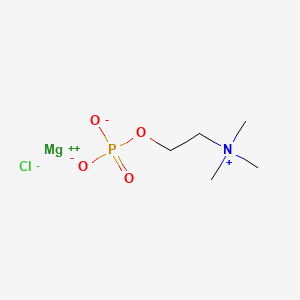

Heparexine is a compound that combines magnesium, phosphorylcholine, and chloride ions. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Magnesium is an essential mineral involved in numerous biochemical processes, while phosphorylcholine is a derivative of choline, a vital nutrient for cell membrane integrity and neurotransmission.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium phosphorylcholine chloride typically involves the reaction of magnesium chloride with phosphorylcholine. The reaction is carried out in an aqueous solution, where magnesium chloride (MgCl₂) is dissolved in water, and phosphorylcholine is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of magnesium phosphorylcholine chloride.

Industrial Production Methods

Industrial production of magnesium phosphorylcholine chloride follows similar principles but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Heparexine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.

Substitution: The chloride ion in the compound can be substituted with other anions, resulting in different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various anions like sulfate (SO₄²⁻) or nitrate (NO₃⁻) can be introduced to replace the chloride ion.

Major Products Formed

The major products formed from these reactions depend on the specific

Wissenschaftliche Forschungsanwendungen

Anticoagulation Therapy

Heparexine, similar to heparin, plays a crucial role in anticoagulation therapy. It is primarily used to prevent and treat thrombotic events such as deep vein thrombosis and pulmonary embolism. The unique structure of this compound allows it to modulate various biological processes beyond mere anticoagulation.

Key Findings:

- Mechanism of Action : this compound functions by inhibiting thrombin and factor Xa, leading to reduced clot formation. This mechanism is critical in managing conditions where blood clots pose significant health risks .

- Clinical Applications : Studies have shown that this compound can be used effectively in patients with a history of thromboembolic events, providing a safer alternative with fewer side effects compared to traditional anticoagulants .

Antiviral Applications

Recent research has highlighted the antiviral properties of this compound, particularly against viral infections such as COVID-19.

Case Study:

- In a clinical trial involving patients with COVID-19, inhaled enriched this compound demonstrated a significant reduction in viral load and improved respiratory parameters. Specifically, it inhibited SARS-CoV-2 replication by 82% in vitro without cytotoxic effects . This suggests that this compound may serve as both an antiviral and an antithrombotic agent, making it a dual-function therapeutic option.

Anti-inflammatory Properties

This compound has shown promise in managing inflammatory conditions due to its ability to modulate immune responses.

Research Insights:

- Studies indicate that this compound can reduce inflammation in conditions such as sepsis and chronic obstructive pulmonary disease (COPD). Its mechanism involves interfering with the interaction between histones and platelets, which is crucial during inflammatory responses .

- The compound's ability to mitigate inflammatory responses suggests potential applications in treating diseases characterized by excessive inflammation.

Case Studies and Clinical Trials

Several case studies illustrate the practical applications of this compound in clinical settings:

Eigenschaften

CAS-Nummer |

17032-39-2 |

|---|---|

Molekularformel |

C5H14MgNO5P |

Molekulargewicht |

223.447121 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.